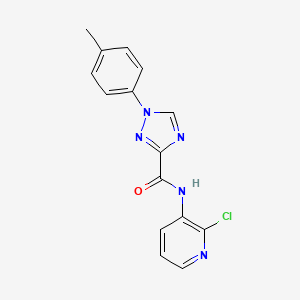
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are known for their nitrogen-containing aromatic heterocyclic structures, which exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate typically involves the hydrogenation of tetrahydrocarbazole derivatives. The process includes dissolving tetrahydrocarbazole in alcohol or ester solvents, followed by hydrogenation using hydrogen gas in the presence of a catalyst such as palladium or platinum . The reaction is usually conducted at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated carbazole compounds .
Scientific Research Applications
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate, known for its use in pharmaceutical intermediates and alkaloid synthesis.
Polycarbazole: A conducting polymer with excellent optoelectronic properties, used in nanodevices and electrochemical transistors.
Indole Derivatives: Compounds with a similar aromatic heterocyclic structure, known for their diverse biological activities and therapeutic potential.
Uniqueness
This compound is unique due to its specific benzyl ester functional group, which can influence its chemical reactivity and biological activity. This compound’s versatility in functionalization and stability makes it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 1,2,3,4-tetrahydrocarbazole-9-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
InChI Key |
PQANRIYIDCOLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)

![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)




![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)


